molecular formula C8H14BrCl2N3 B1450529 3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride CAS No. 1803586-18-6

3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride

Cat. No.: B1450529
CAS No.: 1803586-18-6
M. Wt: 303.02 g/mol
InChI Key: UQRAOEFFPQRJFL-UHFFFAOYSA-N
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Description

3-Bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is a brominated, methyl-substituted imidazo[1,2-a]pyrazine derivative. Its molecular formula is C₈H₁₂BrCl₂N₃, with a molecular weight of 308.01 g/mol. The compound features a bicyclic imidazo[1,2-a]pyrazine core, with bromine at position 3, methyl groups at positions 2 and 8, and two hydrochloride counterions enhancing its solubility in polar solvents. This structure is pivotal in medicinal chemistry, where imidazo[1,2-a]pyrazines are explored for their biological activity, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

3-bromo-2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3.2ClH/c1-5-7(9)12-4-3-10-6(2)8(12)11-5;;/h6,10H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRAOEFFPQRJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC(=C(N2CCN1)Br)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyrazine Core

  • Starting from substituted pyrazine derivatives or amino-pyrazines, ring closure with appropriate aldehydes or ketones forms the imidazo ring fused to pyrazine.
  • Cyclization often involves condensation reactions under acidic or microwave-assisted conditions to improve yields and reaction times.

Methylation at Positions 2 and 8

  • Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
  • Alkylation is often performed under mild conditions (room temperature to reflux) in polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane.
  • Tandem or one-pot alkylation-condensation strategies have been reported to streamline synthesis and improve purity.

Formation of the Dihydrochloride Salt

  • The free base of the synthesized compound is treated with aqueous hydrochloric acid (e.g., 5% HCl) under reflux or room temperature conditions to form the dihydrochloride salt.
  • This step enhances compound stability and solubility for pharmaceutical applications.

Detailed Preparation Method (Illustrative Synthesis)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Amino-pyrazine + aldehyde, acid catalyst, microwave or reflux in 1,4-dioxane Formation of imidazo[1,2-a]pyrazine core
2 Bromination/halogenation Pd(II) acetate + triphenylphosphine + Cs2CO3, CuI co-catalyst, solvent: DMF or 1,4-dioxane, RT to reflux Selective bromination at position 3
3 Methylation Methyl iodide or equivalent, base (K2CO3), solvent DMF, RT to reflux Introduction of methyl groups at positions 2 and 8
4 Salt formation Aqueous HCl (5%), reflux or RT Formation of dihydrochloride salt

Research Findings and Optimization

  • Microwave-assisted cyclization significantly reduces reaction times and increases yield compared to conventional heating.
  • Use of palladium catalysts with specific ligands (e.g., 1,1'-bisdiphenylphosphinoferrocene) enhances regioselectivity and yield of bromination steps.
  • Tandem alkylation-condensation reactions allow for a more concise synthesis, reducing purification steps and improving overall purity.
  • The dihydrochloride salt form improves compound stability, handling, and bioavailability for potential pharmaceutical use.

Comparative Table of Catalysts and Conditions for Bromination Step

Catalyst System Base Used Solvent(s) Temperature Range Notes
Pd(II) acetate + triphenylphosphine Cs2CO3 or Na2CO3 1,4-dioxane, DMF, DME RT to reflux Standard, effective catalyst
Pd(II) acetate + bisdiphenylphosphinoferrocene Cs2CO3 or Na2CO3 1,4-dioxane, DMF RT to reflux Enhanced regioselectivity
Pd(II) chloride + triphenylphosphine Cs2CO3 DMF RT to reflux Alternative system
With Cu(I) iodide co-catalyst Cs2CO3 DMF, 1,4-dioxane RT to reflux Improves yield and selectivity

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction reactions can be employed to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry: In chemistry, 3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its unique structure and reactivity make it a valuable candidate for drug discovery programs.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its applications range from the production of advanced polymers to the development of novel catalysts.

Mechanism of Action

The mechanism of action of 3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyrazine core play crucial roles in binding to these targets. The compound can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Halogen Type Salt Form Key References
3-Bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride C₈H₁₂BrCl₂N₃ 308.01 Br (3), CH₃ (2,8) Br Dihydrochloride
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride C₆H₁₀BrCl₂N₃ 274.97 Br (2) Br Dihydrochloride
3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride C₆H₈Cl₃N₃ 220.51 Cl (3) Cl Dihydrochloride
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine C₇H₅BrClN₃ 246.49 Br (8), Cl (6), CH₃ (3) Br, Cl Neutral
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate HCl C₉H₁₃BrClN₃O₂ 310.57 Br (3), COOEt (2) Br Hydrochloride

Key Observations :

  • Halogen Impact : Bromine (Br) at position 3 provides greater electronegativity and van der Waals interactions compared to chlorine (Cl) in , which may improve binding affinity in biological targets.
  • Salt Forms : Dihydrochloride salts (e.g., target compound, ) improve aqueous solubility, critical for pharmacokinetics, while neutral forms (e.g., ) may favor membrane permeability.

Biological Activity

3-Bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is a heterocyclic compound characterized by its unique structure which includes a bromine atom and two methyl groups. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry.

  • Molecular Formula : C₈H₁₄BrCl₂N₃
  • Molecular Weight : 303.02 g/mol
  • CAS Number : 1803586-18-6

Synthesis

The synthesis typically involves the bromination of 2,8-dimethylimidazo[1,2-a]pyrazine using bromine or bromine-containing reagents under controlled conditions. The compound is often isolated as a dihydrochloride salt to improve its stability and solubility .

Biological Activity

The biological activity of this compound has been explored in various studies:

Research indicates that this compound interacts with specific molecular targets within cells. The presence of the bromine atom allows for potential nucleophilic substitution reactions, which may lead to the modulation of enzyme and receptor activities. The imidazo[1,2-a]pyrazine core is crucial for its biological interactions.

Anticancer Activity

A notable study evaluated the anticancer properties of imidazo[1,2-a]pyrazine derivatives. It was found that certain derivatives exhibited significant inhibitory activity against cyclin-dependent kinase 9 (CDK9), with some compounds showing an IC50 value as low as 0.16 µM. The cytotoxic effects were tested on various cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer), demonstrating promising anti-proliferative effects correlated with CDK9 inhibition .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound NameIC50 (µM)Target
This compoundTBDTBD
Compound 3c (related derivative)0.16CDK9
Other imidazo derivativesVariousVarious

Study on CDK9 Inhibition

In a recent study published in July 2022, several imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their CDK9 inhibitory activity. Among these compounds, one derivative exhibited an IC50 value of 0.16 µM against CDK9 and demonstrated significant cytotoxicity across multiple cancer cell lines (average IC50 of 6.66 µM in three cell lines) . This highlights the potential of brominated imidazo derivatives in cancer therapy.

Q & A

Basic Questions

Q. What are the key structural features of 3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride, and how do they influence its chemical reactivity?

  • Answer: The compound features an imidazo[1,2-a]pyrazine bicyclic core with a bromine atom at position 3 and methyl groups at positions 2 and 7. The dihydrochloride form enhances solubility and stability in aqueous environments . Bromine acts as a leaving group in nucleophilic substitutions, while methyl groups influence steric hindrance and electronic effects, directing reactivity toward electrophilic or radical pathways .

Q. What are the standard synthetic routes for preparing this compound, and what critical steps ensure purity?

  • Answer: Synthesis typically involves:

Core formation: Cyclization of pyrazine precursors using reagents like POCl₃ or PCl₃ under reflux .

Functionalization: Bromination at position 3 via NBS (N-bromosuccinimide) and methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Purification: Recrystallization from ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients ensures >95% purity .

Q. What initial biological screening assays are recommended for this compound?

  • Answer: Begin with:

  • Antimicrobial activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Solubility testing: Use UV-Vis spectroscopy in PBS (pH 7.4) to confirm adequate solubility for in vitro studies .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield during the bromination step?

  • Answer: Key parameters include:

  • Temperature: Maintain 0–5°C during bromine addition to minimize side reactions .
  • Solvent: Use anhydrous DMF or DCM to stabilize reactive intermediates .
  • Catalyst: Add catalytic FeCl₃ (0.1 eq) to accelerate electrophilic substitution .
  • Monitoring: Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) and adjust stoichiometry if incomplete .

Q. What strategies resolve discrepancies in reported antitumor activity across studies?

  • Answer:

  • Standardize assays: Use identical cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours) .
  • Structural analogs: Compare activity with derivatives lacking bromine or methyl groups (see Table 1) .
  • Mechanistic studies: Perform flow cytometry to assess apoptosis vs. necrosis and validate target engagement via Western blot (e.g., caspase-3 activation) .

Q. How does the dihydrochloride form affect binding to biological targets compared to the free base?

  • Answer: The hydrochloride salts improve solubility, enabling stronger ionic interactions with negatively charged residues (e.g., DNA phosphates or enzyme active sites). Use ITC (isothermal titration calorimetry) to quantify binding affinity (Kd) differences between forms .

Methodological Recommendations

  • NMR Analysis: Use lanthanide shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals in the imidazo[1,2-a]pyrazine core .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify hydrolytic or oxidative degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride

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